molecular formula C19H18ClN3O4S B3008327 4-chloro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 1005295-78-2

4-chloro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No. B3008327
CAS RN: 1005295-78-2
M. Wt: 419.88
InChI Key: MPDJSCLHNGNSSJ-UHFFFAOYSA-N
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Description

This compound is an organic molecule that contains a pyridazine ring, which is a heterocycle containing two adjacent nitrogen atoms . The compound also contains a methoxyphenyl group and a benzenesulfonamide moiety.


Molecular Structure Analysis

The molecular structure of this compound includes a pyridazine ring, which is a six-membered ring with two nitrogen atoms at the 1 and 2 positions . It also contains a methoxyphenyl group and a benzenesulfonamide moiety.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, compounds with similar structures have been used in various chemical reactions. For instance, pyrrolidine rings, which are similar to pyridazine rings, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Scientific Research Applications

Medicinal Chemistry and Drug Development

This compound exhibits potential as a drug candidate due to its unique structure. Researchers have explored its interactions with biological targets, such as enzymes or receptors. For instance:

Materials Science and Organic Electronics

The presence of aromatic rings and heterocyclic moieties makes this compound interesting for materials science:

Photophysics and Fluorescence Studies

Compound 7’s fluorescence properties are noteworthy:

Computational Chemistry and Spectroscopy

Biological Activity and Target Identification

Pharmacokinetics and Toxicology

Future Directions

Compounds with a pyridazine ring structure have been shown to have numerous practical applications and are present in some commercially available drugs and agrochemicals . Therefore, this compound and its derivatives could potentially be explored further in drug discovery and development programs.

Mechanism of Action

properties

IUPAC Name

4-chloro-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S/c1-26-16-6-2-14(3-7-16)18-10-11-19(23-22-18)27-13-12-21-28(24,25)17-8-4-15(20)5-9-17/h2-11,21H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDJSCLHNGNSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

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